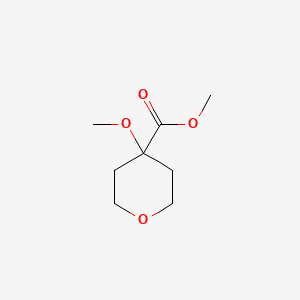

Methyl 4-methoxyoxane-4-carboxylate

Description

Methyl 4-methoxyoxane-4-carboxylate is an oxygenated heterocyclic compound featuring a six-membered oxane (tetrahydropyran) ring substituted at the 4-position with both a methoxy (-OCH₃) group and a methyl carboxylate (-COOCH₃) group. Its molecular formula is C₈H₁₄O₄, with a molecular weight of 174.19 g/mol. The compound’s structure combines the conformational flexibility of the oxane ring with the electronic effects of the methoxy and ester groups, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name |

methyl 4-methoxyoxane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-10-7(9)8(11-2)3-5-12-6-4-8/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHXYJYWLDNSNGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCOCC1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-methoxyoxane-4-carboxylate can be synthesized through a multi-step reaction involving sulfuric acid and sodium hydride .

Industrial Production Methods

Industrial production methods for methyl 4-methoxyoxane-4-carboxylate typically involve large-scale chemical synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxyoxane-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid, sodium hydride, and various oxidizing and reducing agents. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and pressures to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield different oxane derivatives, while substitution reactions can produce a variety of substituted oxane compounds .

Scientific Research Applications

Methyl 4-methoxyoxane-4-carboxylate has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-methoxyoxane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in various biochemical reactions, influencing the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Analogs and Molecular Data

The following table summarizes key structural analogs of methyl 4-methoxyoxane-4-carboxylate, highlighting differences in substituents, molecular formulae, and molecular weights:

Key Differences in Reactivity and Properties

Substituent Effects :

- Methoxy vs. Hydroxy : The methoxy group in methyl 4-methoxyoxane-4-carboxylate is less polar than the hydroxy group in its analog (), reducing hydrogen-bonding capacity and increasing lipophilicity. This difference impacts solubility and bioavailability, making the methoxy variant more suitable for hydrophobic environments .

- Bromo Substitution : Methyl 4-bromooxane-4-carboxylate () exhibits enhanced reactivity in nucleophilic substitution (SN2) reactions due to the bromine leaving group, enabling cross-coupling or functionalization .

- Ketone Functionality : Ethyl 2-methyl-4-oxooxane-2-carboxylate () contains a ketone group, which can undergo reductions (e.g., to alcohols) or serve as a hydrogen-bond acceptor, altering its chemical behavior compared to the methoxy analog .

Ring System Variations :

- Oxane vs. Cyclohexane : Methyl 4-hydroxycyclohexanecarboxylate () replaces the oxane ring with a cyclohexane ring, leading to different puckering conformations (see Cremer-Pople parameters in ) and steric effects. The cyclohexane ring’s chair conformation may enhance stability in certain solvents .

Ester Group Modifications :

- Ethyl vs. Methyl Ester : Ethyl esters (e.g., ) typically exhibit lower volatility and slower hydrolysis rates compared to methyl esters, influencing their persistence in reaction conditions .

Biological Activity

Methyl 4-methoxyoxane-4-carboxylate is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, experimental findings, and implications for pharmacological applications.

Chemical Structure and Properties

Methyl 4-methoxyoxane-4-carboxylate is characterized by its methoxy and carboxylate functional groups, which contribute to its reactivity and interactions with biological systems. The chemical formula is , and its structure can be represented as follows:

The biological activity of methyl 4-methoxyoxane-4-carboxylate is primarily attributed to its ability to interact with various cellular pathways. Studies suggest that it may influence:

- Cell Proliferation : Compounds with similar structures have been shown to modulate cell growth and survival through pathways such as the MAPK signaling cascade.

- Antiviral Activity : Some derivatives exhibit inhibitory effects on viruses, particularly Hepatitis B Virus (HBV) replication, indicating potential therapeutic applications in antiviral drug development.

In Vitro Studies

In vitro studies have demonstrated that methyl 4-methoxyoxane-4-carboxylate can inhibit the replication of certain viruses. For instance, derivatives of related compounds have shown significant inhibition of HBV at concentrations around 10 µM, suggesting a promising avenue for further research into antiviral therapies .

Case Studies

- Anticancer Activity : A study focusing on structurally similar compounds indicated that modifications in the methyl group positioning could enhance anticancer activity against various cancer cell lines, including MCF-7 (breast cancer) cells. The most potent analogs exhibited significantly higher cytotoxicity compared to their parent compounds .

- Carcinogenicity Studies : Research on phenolic compounds structurally related to methyl 4-methoxyoxane-4-carboxylate revealed potential carcinogenic effects in animal models. These studies highlighted the importance of understanding the long-term biological effects of such compounds .

Table 1: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.